2-o-Tolyl-2,7-diazaspiro[4.5]decan-1-one
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Overview
Description
2-o-Tolyl-2,7-diazaspiro[4.5]decan-1-one is a compound belonging to the diazaspiro family, characterized by a spirocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-o-Tolyl-2,7-diazaspiro[4.5]decan-1-one typically involves the formation of the spirocyclic core through a series of cyclization reactions. One common method includes the reaction of an appropriate amine with a ketone or aldehyde to form an intermediate, which then undergoes cyclization under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-o-Tolyl-2,7-diazaspiro[4.5]decan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
2-o-Tolyl-2,7-diazaspiro[4.5]decan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-o-Tolyl-2,7-diazaspiro[4.5]decan-1-one involves its interaction with specific molecular targets, such as enzymes. It can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt disease pathways, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: Known for its inhibitory activity against receptor interaction protein kinase 1 (RIPK1), which is involved in necroptosis.
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds have been studied for their selective inhibition of TYK2/JAK1, enzymes involved in inflammatory responses.
Uniqueness
2-o-Tolyl-2,7-diazaspiro[4Its ability to inhibit specific enzymes makes it a valuable compound for therapeutic research .
Properties
IUPAC Name |
2-(2-methylphenyl)-2,9-diazaspiro[4.5]decan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-12-5-2-3-6-13(12)17-10-8-15(14(17)18)7-4-9-16-11-15/h2-3,5-6,16H,4,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZYTOSMSFZUFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCC3(C2=O)CCCNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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